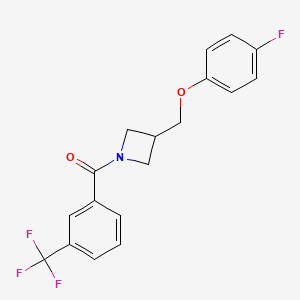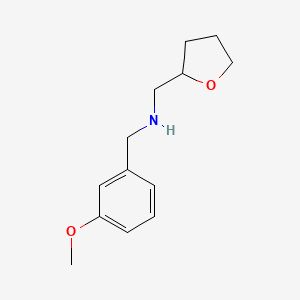![molecular formula C13H11N5O2S2 B2776543 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2097872-76-7](/img/structure/B2776543.png)
5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex heterocyclic compound that features both thiadiazole and benzothiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves the reaction of 1,2,5-thiadiazole derivatives with pyrrolidine and benzothiadiazole precursors. One common method includes heating 5-substituted 1,2,5-thiadiazol-2-amines with itaconic acid under solvent-free conditions or with acetic acid at 140–150°C . This reaction yields the desired heterocyclic ensemble, which can be further purified and characterized.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole or benzothiadiazole rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, and appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various functionalized derivatives with potential biological activities.
Scientific Research Applications
5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing new heterocyclic compounds with potential biological activities.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
Benzothiadiazole derivatives: Used in organic electronics and as bioactive molecules.
Pyrrolidine derivatives: Commonly found in pharmaceuticals and agrochemicals.
Uniqueness
This dual functionality makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S2/c19-13(8-1-2-10-11(5-8)16-22-15-10)18-4-3-9(7-18)20-12-6-14-21-17-12/h1-2,5-6,9H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHCQECSPDLAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2776462.png)
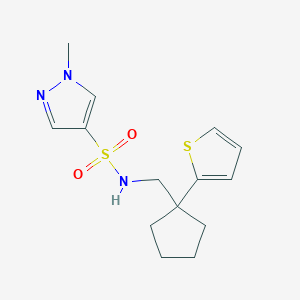
![2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide](/img/structure/B2776464.png)
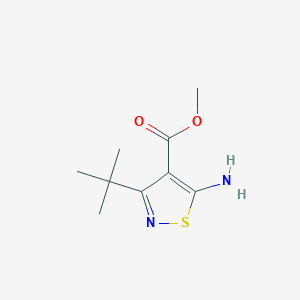
![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2776467.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2776470.png)
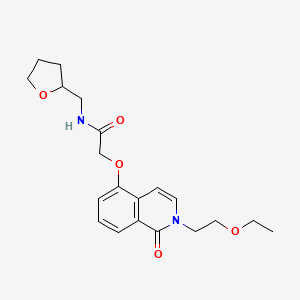
![2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2776472.png)
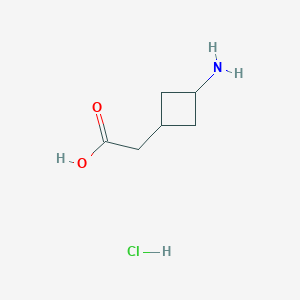
![2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776478.png)
![N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2776479.png)
![(4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2776480.png)
